molecular formula C10H17NO B6228829 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol CAS No. 1517358-22-3

1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol

Cat. No.: B6228829
CAS No.: 1517358-22-3
M. Wt: 167.25 g/mol
InChI Key: GWCFPDBRCFARKD-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Cores in Chemical Synthesis and Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and pharmaceutical development. chemimpex.com This structural motif is prevalent in a vast number of natural alkaloids and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities. rsc.orgchemicalbook.com Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and antiarrhythmic agents. chemimpex.comresearchgate.net

The value of the piperidine scaffold lies in its three-dimensional structure, which provides a limited number of rotatable bonds and the potential for chirality. rsc.org This "3D shape" allows for the engineering of specific interactions with biological targets like proteins and enzymes, an advantage not always achievable with flat aromatic rings. rsc.org The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. nih.gov Consequently, piperidine-based structures are highly sought-after building blocks in the design of new drugs and are a major focus of research and development in the pharmaceutical industry. chemimpex.comnih.gov

Contextualization of Alkynyl Functionalities within Heterocyclic Systems

Alkynyl groups, which contain a carbon-carbon triple bond, are exceptionally versatile functional groups in organic synthesis. chemicalbook.com When incorporated into heterocyclic systems like piperidine, the alkynyl functionality serves as a valuable synthetic handle for a variety of chemical transformations. The terminal alkyne, as seen in the "but-3-yn-1-yl" moiety, is particularly useful. nih.gov

This functionality allows for participation in a range of reactions, including metal-catalyzed coupling reactions (like the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings), cycloadditions (such as the azide-alkyne "click" reaction), and hydroamination or hydration to introduce new functional groups. nih.gov Alkynyl functionalized boron compounds, for instance, are recognized as versatile intermediates in medicinal chemistry and materials science. nih.gov The ability to selectively react the alkyne while leaving the heterocyclic core intact makes these compounds powerful intermediates for creating complex molecules and libraries of compounds for drug discovery. rsc.orgnih.gov

Historical Perspective on the Evolution of Piperidine-Based Synthetic Strategies

The synthesis of the piperidine ring has evolved significantly since it was first reported in 1850 by the Scottish chemist Thomas Anderson from the reaction of piperine (B192125) with nitric acid. guidechem.com The most traditional and straightforward method for preparing piperidine itself is the hydrogenation of pyridine (B92270), its aromatic counterpart. nih.gov This reduction can be achieved using various catalysts, such as nickel or rhodium, often under high pressure and temperature. nih.govsigmaaldrich.com

Over the decades, chemists have developed a multitude of more sophisticated and stereoselective methods to construct substituted piperidines. These strategies can be broadly categorized into several approaches:

Cyclization of Acyclic Precursors: This is a common strategy involving the formation of the piperidine ring from a linear molecule. Methods include reductive amination of diketones, intramolecular Michael additions (aza-Michael reaction), and ring-closing metathesis. nih.gov

Modification of Pyridine: Beyond simple hydrogenation, pyridines can be functionalized and then reduced to yield highly substituted piperidines. acs.org

Annulation Reactions: These methods, such as [5+1] annulations, construct the ring by combining two smaller fragments. nih.gov

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity.

Modern synthetic efforts focus on developing catalytic and enantioselective methods to produce specific isomers of piperidine derivatives, which is crucial for their application in pharmaceuticals. acs.org

Research Findings and Synthetic Considerations for 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol

While the piperidine and alkynyl moieties are well-studied, specific research literature detailing the synthesis and properties of This compound is limited. However, a probable synthetic route can be postulated based on established chemical principles.

The most likely synthesis would involve the direct N-alkylation of 4-methylpiperidin-4-ol (B1315937) with a suitable butynyl electrophile, such as 4-bromo-1-butyne (B1278893) or 4-chloro-1-butyne. This reaction is typically carried out in the presence of a non-nucleophilic base, like potassium carbonate or triethylamine, in a polar aprotic solvent such as acetonitrile (B52724) or DMF. researchgate.net The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the desired N-alkylated product.

The properties of the starting materials for this proposed synthesis are well-documented and provided below for context.

Table 1: Physicochemical Properties of Precursor 1 (4-Methylpiperidin-4-ol)

Property Value Reference
CAS Number 3970-68-1 chemimpex.com
Molecular Formula C₆H₁₃NO chemimpex.com
Molecular Weight 115.17 g/mol chemimpex.com
Appearance White to light yellow solid chemimpex.com
Purity ≥ 95% (NMR) chemimpex.com
Solubility Soluble in water guidechem.com

| Storage Conditions | 0-8°C | chemimpex.com |

Table 2: Physicochemical Properties of Precursor 2 (But-3-yn-1-ol)

Property Value Reference
CAS Number 927-74-2 sigmaaldrich.com
Molecular Formula HC≡CCH₂CH₂OH sigmaaldrich.com
Molecular Weight 70.09 g/mol sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Boiling Point 128.9 °C sigmaaldrich.com
Melting Point -63.6 °C sigmaaldrich.com
Density 0.926 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.441 | sigmaaldrich.com |

The final compound, This compound , combines these two precursors. The tertiary alcohol on the piperidine ring remains, providing a potential site for further functionalization or hydrogen bonding interactions, while the terminal alkyne offers a reactive site for a wide array of synthetic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1517358-22-3

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-but-3-ynyl-4-methylpiperidin-4-ol

InChI

InChI=1S/C10H17NO/c1-3-4-7-11-8-5-10(2,12)6-9-11/h1,12H,4-9H2,2H3

InChI Key

GWCFPDBRCFARKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CCC#C)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 but 3 Yn 1 Yl 4 Methylpiperidin 4 Ol and Its Analogs

Stereoselective and Enantioselective Synthesis Approaches for the Piperidin-4-ol Core

The piperidin-4-ol core is a fundamental structural unit, and the ability to control its three-dimensional arrangement is paramount for its application in drug discovery. nih.govrsc.org Stereoselective and enantioselective synthetic routes are essential for producing specific isomers, which often exhibit distinct pharmacological profiles.

Asymmetric Construction of the Piperidine (B6355638) Ring System

The asymmetric synthesis of the piperidine ring itself is a primary strategy for establishing the desired chirality of the final product. Several powerful methods have been developed to achieve this.

One effective approach involves the use of chiral starting materials. For instance, enantiomerically pure piperidines can be synthesized from readily available chiral precursors like phenylglycinol, which can be elaborated into chiral δ-lactams that serve as versatile intermediates. acs.org Similarly, employing Ellman's sulfinyl imine chemistry allows for the preparation of homopropargyl amines with high enantiomeric excess, which can then be cyclized to form chiral piperidines. nih.gov

Catalytic asymmetric methods offer an efficient and atom-economical alternative. Rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts using chiral P,N-ligands has been shown to produce 2-substituted piperidines with high enantioselectivity. nih.gov Another innovative method is the gold-catalyzed cyclization of N-homopropargyl amides, which proceeds through a sequential cyclization, reduction, and Ferrier rearrangement to yield highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov Furthermore, kinetic resolution of racemic piperidines using a chiral base system, such as n-BuLi/sparteine, can effectively separate enantiomers, providing access to highly enantioenriched piperidine fragments. rsc.orgwhiterose.ac.uk

A biocatalytic approach has also demonstrated significant potential. The reduction of β-keto esters of piperidine using baker's yeast can produce hydroxylated piperidine derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uk

Table 1: Comparison of Asymmetric Piperidine Synthesis Methods

MethodKey FeaturesCatalyst/ReagentStereocontrolReference
Chiral Pool SynthesisUtilizes readily available chiral starting materials.Phenylglycinol-derived lactamsSubstrate-controlled acs.org
Asymmetric CatalysisHigh efficiency and atom economy.Rhodium(I) with chiral ligands, Gold(I) catalystsCatalyst-controlled nih.govnih.gov
Kinetic ResolutionSeparation of racemic mixtures.n-BuLi / (+)-sparteineReagent-controlled rsc.orgwhiterose.ac.uk
BiocatalysisEnvironmentally benign, high stereoselectivity.Baker's yeastEnzyme-controlled nottingham.ac.uk

Control of Stereochemistry at the C-4 Hydroxyl and Methyl Positions

Once the piperidine ring is formed, the next critical step is the stereocontrolled installation of the substituents at the C-4 position. The relative orientation of the hydroxyl and methyl groups is crucial for the molecule's three-dimensional shape and biological function.

The most common method for introducing these groups is the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to a precursor 4-piperidone (B1582916). chesci.com The diastereoselectivity of this nucleophilic addition is highly dependent on the steric and electronic properties of the 4-piperidone, particularly the substituent on the nitrogen atom. A bulky N-substituent can effectively shield one face of the carbonyl group, directing the Grignard reagent to the opposite face and thereby controlling the stereochemical outcome.

For instance, in the synthesis of N-substituted 4-hydroxy-4-methylpiperidines, the configuration of the resulting tertiary alcohol can be assigned by comparing NMR spectral data with that of known 4-hydroxypiperidines. chesci.com The chemical shift of the benzylic protons can indicate whether the hydroxyl group is in an axial or equatorial position. chesci.com

The aza-Prins cyclization is another powerful method for constructing cis-4-hydroxypiperidines with a quaternary stereocenter at the C-4 position. rsc.org This reaction allows for the highly diastereoselective synthesis of C2 and C4 substituted piperidines.

Functionalization of the Piperidine Nitrogen through N-Alkynylation Strategies

The introduction of the but-3-yn-1-yl group at the piperidine nitrogen is a key transformation in the synthesis of the target molecule. This terminal alkyne moiety is a versatile functional handle, enabling further modifications through reactions like copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Exploration of Sonogashira Coupling and Related Methodologies for Alkynyl Chain Introduction

The Sonogashira coupling is a cornerstone of modern organic synthesis, renowned for its efficiency in forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgrsc.org This reaction is typically catalyzed by a combination of palladium and copper complexes. wikipedia.org However, the direct N-alkynylation of a secondary amine like piperidine is not a standard application of the Sonogashira reaction, which is designed for carbon-carbon bond formation. wikipedia.orglibretexts.org

While a direct Sonogashira-type N-alkynylation is not conventional, related palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could theoretically be adapted. An "inverse Sonogashira reaction" has been developed for the direct C-H alkynylation of arenes with alkynyl halides, but this is mechanistically distinct from N-alkynylation. nih.gov Therefore, for the synthesis of 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol, more direct and reliable methods are preferred.

Alternative N-Alkylation Pathways Utilizing but-3-yn-1-yl Synthons

The most direct and widely employed method for attaching the but-3-yn-1-yl side chain is through a standard nucleophilic substitution reaction (N-alkylation). This involves reacting the secondary amine of the 4-methylpiperidin-4-ol (B1315937) core with a suitable electrophilic partner containing the but-3-ynyl moiety.

Commonly used synthons for this purpose include but-3-yn-1-yl halides, such as 4-bromo-1-butyne (B1278893) or 4-chloro-1-butyne. The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or DMF, in the presence of a mild base such as potassium carbonate or triethylamine. researchgate.net The base serves to deprotonate the piperidine nitrogen, increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of the butynyl halide.

An even more reactive electrophile is but-3-yn-1-yl tosylate. uib.no Tosylates are excellent leaving groups, often leading to faster reactions and higher yields. The alkylation of acetylides with alkyl tosylates has been shown to be an effective method for forming C-C bonds, and this principle can be extended to N-alkylation. uib.no The use of ionic liquids as solvents has also been explored to improve the selectivity of N-alkylation and minimize overalkylation. researchgate.net

Table 2: Reagents for N-Alkylation of Piperidines

ReagentLeaving GroupTypical BaseSolventKey AdvantageReference
4-bromo-1-butyneBromideK₂CO₃, Et₃NAcetonitrile, DMFReadily available researchgate.net
4-chloro-1-butyneChlorideK₂CO₃, Et₃NAcetonitrile, DMFCost-effective researchgate.net
but-3-yn-1-yl tosylateTosylateK₂CO₃, Et₃NAcetonitrile, DMFHigh reactivity uib.no

Strategic Incorporation of the 4-Methyl-4-hydroxyl Group

The most common and convergent strategy involves the addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to a pre-formed 4-piperidone intermediate. chesci.comorganic-chemistry.org This approach is highly efficient and allows for the late-stage introduction of the 4-methyl-4-hydroxyl moiety. The synthesis of these 4-piperidone precursors is well-established, with methods including the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones. organic-chemistry.org

Alternatively, the piperidine ring can be constructed with the 4-hydroxyl group already in place. For example, a one-pot synthesis of piperidin-4-ols has been developed via a gold-catalyzed cyclization, which generates the hydroxylated piperidine core directly. nih.gov Another approach is the aza-Prins cyclization, which can furnish cis-4-hydroxypiperidines with a quaternary center at C-4 in a highly diastereoselective manner. rsc.org

Ring-Opening and Ring-Closing Approaches to Substituted Piperidin-4-ols

The construction of the piperidine ring itself is a fundamental challenge that has been addressed by innovative ring-opening and ring-closing strategies. These methods offer powerful alternatives to traditional multi-step linear syntheses.

A prominent strategy involves a tandem oxidative ring-opening and reductive ring-closing sequence. mdpi.com This approach can commence from readily available cyclic olefins, such as substituted cyclopentenes or indenes. The key transformation begins with the oxidative cleavage of the olefin's C=C bond, typically using methods like ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage, to generate a reactive diformyl intermediate. mdpi.com This intermediate is not isolated but is subjected to a subsequent ring-closing reaction through double reductive amination with a primary amine. mdpi.com This process effectively expands the ring, for instance, turning a five-membered carbocycle into a six-membered N-heterocycle, thereby constructing the piperidine skeleton with substituents derived from the starting material. mdpi.com A patent application also describes the formation of piperidin-4-ones from α,β-unsaturated ketones, which can be considered precursors for ring-closing approaches. googleapis.com

Ring-Closing Metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of unsaturated heterocycles, including piperidine precursors. mdpi.comyoutube.comgoogle.com This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form cyclic olefins from acyclic diene precursors with high functional group tolerance. youtube.comgoogle.com For piperidine synthesis, an appropriately designed N-allyl or N-homoallyl amine containing another terminal olefin can undergo RCM to form a tetrahydropyridine (B1245486). This intermediate can then be hydrogenated and further functionalized to yield the desired substituted piperidin-4-ol. For example, RCM has been a key step in the synthesis of complex fused systems like 4a-aryldecahydroisoquinolines, which contain a substituted piperidine core. mdpi.com The efficiency of RCM can sometimes be hindered by the formation of stable metal chelates with nearby functional groups like esters; however, additives such as titanium isopropoxide can destabilize these unproductive complexes and promote effective cyclization. youtube.com

RCM Precursor TypeCatalystKey FeaturesApplication ExampleReference
N-Boc-diallylamineGrubbs' Catalyst (1st Gen)Efficient cyclization to N-Boc-3-pyrroline, a related N-heterocycle.Synthesis of N-Boc-3-pyrroline google.com
Diene acrylatesGrubbs' Catalyst + Ti(O-iPr)₄Access to α,β-unsaturated δ-lactones (six-membered rings).Synthesis of dipeptide isosteres youtube.com
N-allyl-4-piperidinone derivativeGrubbs' CatalystFormation of a trans-octahydroisoquinoline common intermediate.Synthesis of novel opiate intermediates mdpi.com

Directed Hydroxylation and Methylation Techniques on Piperidine Precursors

The precise installation of hydroxyl and methyl groups onto a pre-formed piperidine ring is critical for generating the 4-methylpiperidin-4-ol structure. Advanced methods focus on the direct functionalization of C-H bonds, offering greater efficiency than traditional protection-deprotection sequences.

Directed Hydroxylation: Modern biocatalysis provides sophisticated tools for the regioselective and stereoselective hydroxylation of C-H bonds. Engineered enzymes, such as proline-4-hydroxylase (P4H), have been successfully used to introduce hydroxyl groups into piperidine-2- and -3-carboxylates. nih.gov For hydroxylation at other positions, different enzymes can be employed; for instance, ectoine (B1671093) 5-hydroxylase was found to catalyze the hydroxylation of 3-carboxylated piperidine. nih.gov This enzymatic approach combines high selectivity with environmentally benign conditions, representing a frontier in the synthesis of complex molecules. nih.gov Another route involves the oxidation of pyridinium salts to pyridones, which serve as precursors to piperidinones and, subsequently, piperidinols. acs.org

Directed Methylation: Creating the tertiary alcohol at the C4 position classically involves the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to a protected N-substituted-4-piperidone. A Chinese patent outlines a method to produce N-phenyl-4-methyl-4-piperidinol via the reaction of aniline (B41778) with 3-methyl-1,3,5-pentanetriol, demonstrating a direct construction of this key substructure. nih.gov

More advanced and sustainable techniques for C-H methylation have recently been developed, many utilizing photoredox catalysis . mdpi.comacs.orgrsc.org These methods allow for the direct methylation of heteroarenes under mild conditions. mdpi.com The general mechanism involves the generation of a methyl radical from an inexpensive and readily available source, such as tert-butyl peracetate (t-BPA) or even methanol. mdpi.com An excited photoredox catalyst (e.g., an Iridium(III) complex) initiates a process that leads to the formation of the methyl radical, which then adds to the piperidine scaffold. mdpi.comacs.org These reactions can show high diastereoselectivity, often proceeding through a rapid, non-selective C-H functionalization followed by an epimerization step that enriches the thermodynamically most stable isomer. acs.orgrsc.org While many examples focus on α-amino C-H functionalization, the principles are applicable to other positions on the ring. acs.orgrsc.org

Methylation MethodReagent/CatalystKey FeaturesSubstrate ExampleReference
Photoredox C-H MethylationIr(III) photocatalyst, t-BPAUses a radical mechanism under mild, acidic conditions with light.N-Heterocycles mdpi.com
Photoredox/Nickel Dual CatalysisNi catalyst, Ir photocatalyst, Trimethyl orthoformateUses a common solvent as the methyl radical source; broad functional group tolerance.(Hetero)aryl Chlorides nih.gov
Biomimetic C-H MethylationZinc bis(phenylsulfonylmethanesulfinate) (PSMS)Two-stage process inspired by the natural methylating agent S-adenosylmethionine (SAM).Heteroarenes nih.gov
Ruthenium-Catalyzed N-MethylationRu(II) catalyst, Formic AcidUses formic acid as the source for both carbon and hydrogen in N-methylation.Aromatic Amines jocpr.comnih.gov

Green Chemistry Principles in the Synthesis of Substituted Piperidines

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of piperidines has been a fertile ground for the application of these principles.

Solvent-Free or Aqueous-Phase Methodologies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Moving away from volatile organic compounds towards aqueous or solvent-free systems is a key goal of green chemistry.

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methodologies for piperidine synthesis have been adapted to run in aqueous media. For instance, the catalytic hydrogenation of substituted pyridines to piperidines can be performed efficiently in water using catalysts like heterogeneous cobalt or rhodium complexes. acs.org Water has also been shown to be a beneficial solvent in certain stereoselective reactions, where it can prevent the racemization of enantioenriched substrates. nih.gov Furthermore, multicomponent reactions, which build complex molecules in a single step, have been successfully conducted in water, sometimes without any added catalyst, relying on water's ability to promote reactions through hydrogen bonding.

Solvent-Free Synthesis: Eliminating the solvent entirely represents an even more ideal scenario. Solvent-free, or neat, reactions often require heating or microwave irradiation to proceed. The synthesis of piperidone derivatives, key precursors to piperidinols, has been achieved under solvent-free conditions through multicomponent reactions involving aldehydes, amines, and β-ketoesters or 2-cyanoacetamides. acs.org These methods offer significant advantages in terms of reduced waste, simplified workup procedures, and improved atom economy.

Catalytic Approaches for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. A diverse array of catalytic systems has been developed for the synthesis of substituted piperidines.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Lipases and transaminases have been employed in the synthesis of piperidines. nih.govrsc.org For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the multicomponent synthesis of piperidines, with the added benefit that the enzyme can be recovered and reused for multiple cycles. rsc.org

Organocatalysis: Metal-free organocatalysts are an attractive alternative to potentially toxic or expensive heavy metal catalysts. Boron-based catalysts, for instance, can effectively reduce substituted pyridines to piperidines using hydrosilanes as the reductant. acs.org

Metal Catalysis: Transition metal catalysis remains a dominant and highly versatile tool. Modern research focuses on using earth-abundant, less toxic metals and designing catalysts that operate under milder conditions.

Iridium and Ruthenium: Iridium complexes are highly effective for the N-heterocyclization of diols with amines and for "hydrogen borrowing" catalysis, an atom-economical process where an alcohol is temporarily oxidized to an aldehyde to participate in a reaction, with the hydrogen being returned at the end of the sequence. acs.org Ruthenium catalysts are widely used for pyridine (B92270) hydrogenation and in RCM. nih.govacs.org

Palladium: Palladium catalysts are extensively used for a wide range of C-C and C-N bond-forming reactions, including Suzuki couplings followed by hydrogenation, and directed C-H functionalization to build substituted piperidines. acs.org

Cobalt and Nickel: Heterogeneous catalysts based on cobalt and nickel nanoparticles have been developed for the acid-free hydrogenation of pyridines, offering robust and recyclable catalytic systems. acs.org

These catalytic methods, particularly when combined with aqueous or solvent-free conditions, represent the state-of-the-art in the sustainable synthesis of this compound and its structurally diverse analogs.

Mechanistic Investigations of Reactions Involving 1 but 3 Yn 1 Yl 4 Methylpiperidin 4 Ol

Reaction Pathways of the Terminal Alkyne Functionality

The terminal alkyne group is a versatile functional handle that can participate in a variety of chemical transformations, including cycloadditions and metal-catalyzed coupling reactions.

Click Chemistry Reactions and their Scope with the butynyl Moiety

The terminal alkyne of 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol is an ideal substrate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and mild reaction conditions, proceeding readily in various solvents, including water. The reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring.

The scope of this reaction with the butynyl moiety of this compound is broad, allowing for the conjugation of this piperidine (B6355638) derivative to a wide array of molecules, including biomolecules, polymers, and fluorescent dyes. The resulting triazole linker is highly stable and resistant to cleavage, oxidation, and reduction.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Azide SubstrateCatalyst SystemSolventProduct
Benzyl azideCuSO₄, Sodium ascorbatet-BuOH/H₂O1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylpiperidin-4-ol
Azido-functionalized PEGCu(I)-TBTACH₂Cl₂PEG-conjugated piperidinol
Fluorescent azide dyeCopper(I) bromideTHFFluorescently-labeled piperidinol

This table presents hypothetical examples based on the well-established scope of the CuAAC reaction.

Transition Metal-Catalyzed Transformations of the Alkyne

The terminal alkyne can undergo a variety of transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of substituted alkynes. The butynyl group of the title compound can be coupled with various aryl halides to introduce aromatic substituents.

Other Cross-Coupling Reactions: Besides the Sonogashira reaction, other transition metals can catalyze the coupling of the terminal alkyne. For instance, copper-catalyzed reactions can lead to the formation of ynamides through coupling with amines. acs.org

Hydroamination: The intramolecular hydroamination of the alkyne, catalyzed by various metals like lanthanides, can lead to the formation of cyclic enamines or imines, depending on the reaction conditions and the nature of the amine. acs.orglibretexts.orgnih.gov

Table 2: Potential Transition Metal-Catalyzed Reactions of the Alkyne Moiety

Reaction TypeCatalystReactantPotential Product Structure
Sonogashira CouplingPd(PPh₃)₄, CuIAryl iodideAryl-substituted alkyne
Glaser CouplingCuCl, TMEDA-Dimerized di-alkyne
C-N Cross-CouplingCopper catalystAmideYnamide derivative

This table illustrates potential transformations based on established catalytic methods for terminal alkynes.

Reactivity Studies of the Piperidin-4-ol Moiety

The piperidin-4-ol moiety contains two reactive centers: the tertiary alcohol and the tertiary amine (the piperidine nitrogen).

Transformations of the Tertiary Alcohol Group

The tertiary alcohol at the C4 position of the piperidine ring is a key functional group that can undergo several transformations.

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an endocyclic or exocyclic double bond, yielding a tetrahydropyridine (B1245486) derivative. The regioselectivity of this elimination reaction would be influenced by the reaction conditions and the nature of the acid catalyst.

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, certain strong oxidizing agents or specific catalytic systems can cleave the C-C bond adjacent to the alcohol, leading to ring-opening products.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, allowing for subsequent nucleophilic substitution reactions at the C4 position. However, these reactions can be sterically hindered.

Nucleophilic and Electrophilic Reactivity of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a tertiary amine, which imparts both nucleophilic and basic character to the molecule.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can react with various electrophiles in reactions such as:

N-Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylpiperidinium species, although this is less common for tertiary amines.

Michael Addition: The nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Studies on the nucleophilic substitution reactions of piperidine with various electrophiles have shown that the reaction rates are influenced by the nature of the electrophile and the solvent. nih.govrsc.org

Electrophilic Reactivity: While the nitrogen itself is nucleophilic, the adjacent carbon atoms can become electrophilic under certain conditions. For instance, oxidation of the piperidine ring can lead to the formation of an iminium ion, which is susceptible to nucleophilic attack.

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a nucleophilic nitrogen/oxygen and an electrophilic alkyne within the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of bicyclic systems. nih.gov

Intramolecular Hydroamination/Hydroalkoxylation: The tertiary amine or the tertiary alcohol can, under appropriate catalytic conditions, add across the terminal alkyne. acs.orgnih.govresearchgate.netacs.org

Hydroamination: Intramolecular hydroamination, catalyzed by metals such as lanthanides, calcium, or magnesium, could lead to the formation of a fused or bridged bicyclic amine. libretexts.orgnih.govnih.gov The regioselectivity of this cyclization (e.g., 5-exo-dig vs. 6-endo-dig) would be a key aspect of the mechanistic investigation. mdpi.com

Hydroalkoxylation: Similarly, intramolecular hydroalkoxylation of the alkyne by the tertiary alcohol can be catalyzed by various metal complexes, including those of lanthanides, to yield cyclic ethers. acs.orgnih.govresearchgate.netacs.orgbohrium.com

These cyclization reactions are powerful methods for the construction of complex heterocyclic scaffolds, such as indolizidines and quinolizidines, which are common motifs in natural products and pharmaceuticals. nih.govnih.govnih.gov

Rearrangement Pathways: The initial products of cyclization or other reactions could potentially undergo further rearrangements. For example, aza-Cope or Mannich-type reactions could be envisioned under specific conditions, leading to structurally diverse products.

Table 3: Plausible Intramolecular Cyclization Pathways

Reaction TypeCatalyst/ConditionsKey IntermediatePotential Bicyclic Product
Intramolecular HydroaminationLanthanide(III) triflateN-alkenyl piperidiniumFused pyrrolizidine (B1209537) or indolizidine derivative
Intramolecular HydroalkoxylationGold(I) or Platinum(II) catalystOxonium-alkyne complexFused oxa-bridged bicyclic system
Radical CyclizationRadical initiator (e.g., AIBN)Piperidinyl radicalSpirocyclic or fused ring system

This table outlines hypothetical intramolecular reaction pathways based on known reactivity patterns of similar systems.

Exploring Novel Ring Systems Derived from this compound

The intramolecular cyclization of this compound offers a direct pathway to the formation of novel spirocyclic and fused heterocyclic systems. These reactions are typically promoted by acid or metal catalysts and proceed through the activation of the alkyne moiety, followed by an intramolecular attack by the hydroxyl group.

One of the primary ring systems accessible from this precursor is the 1-oxa-6-azaspiro[4.5]decane skeleton. This transformation is generally achieved through an intramolecular hydroalkoxylation/cyclization reaction. The mechanism of this reaction is believed to involve the protonation or coordination of a metal catalyst to the alkyne, which renders it susceptible to nucleophilic attack by the tertiary hydroxyl group.

Acid-Catalyzed Cyclization: In the presence of a Brønsted or Lewis acid, the alkyne is activated, leading to the formation of a vinyl cation intermediate. The proximate tertiary alcohol then acts as an internal nucleophile, attacking the vinyl cation to forge the new carbon-oxygen bond and construct the spirocyclic furan (B31954) ring. Subsequent deprotonation yields the final spiro-ether. The regioselectivity of this cyclization is governed by Markovnikov's rule, with the nucleophilic attack occurring at the more substituted carbon of the activated alkyne.

Metal-Catalyzed Cyclization: Transition metals, particularly gold and palladium, have been shown to be effective catalysts for the intramolecular hydroalkoxylation of acetylenic alcohols. nih.gov Gold(I) catalysts, for instance, are highly oxophilic and readily activate the alkyne for nucleophilic attack. The proposed mechanism involves the formation of a gold-pi-alkyne complex, which enhances the electrophilicity of the alkyne. The intramolecular attack of the hydroxyl group then proceeds, followed by protodeauration to regenerate the catalyst and afford the spirocyclic product.

The reaction conditions for these cyclizations can be fine-tuned to optimize the yield and selectivity for the desired spiro-heterocycle. Factors such as the choice of catalyst, solvent, and temperature play a crucial role in the reaction outcome.

Below is a representative table of potential cyclization reactions and the resulting novel ring systems that could be derived from this compound, based on analogous reactions in the literature.

Catalyst/ReagentReaction TypePotential Product Ring System
H₂SO₄ or TsOHAcid-catalyzed hydroalkoxylation1-Oxa-6-azaspiro[4.5]decane
AuCl₃/AgOTfGold-catalyzed cyclization1-Oxa-6-azaspiro[4.5]decane
PdCl₂(PPh₃)₂Palladium-catalyzed cyclization1-Oxa-6-azaspiro[4.5]decane

Conformational Effects on Intramolecular Reactivity

The reactivity of this compound in intramolecular cyclizations is significantly influenced by the conformational preferences of the piperidine ring. The six-membered ring can adopt several conformations, with the chair form being the most stable. In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

For the intramolecular cyclization to occur, the butynyl side chain on the nitrogen and the hydroxyl group at the C-4 position must be able to come into close proximity. The orientation of the N-(but-3-yn-1-yl) group is flexible; however, the conformation of the piperidine ring, which places the C-4 hydroxyl group in a favorable position for attack, is critical.

The two primary chair conformations of this compound are depicted below, showing the equilibrium between the conformer with the methyl group in the axial position and the one with the methyl group in the equatorial position.

The relative stability of these conformers is dictated by steric interactions. Generally, a substituent on a cyclohexane (B81311) or piperidine ring prefers to occupy the less sterically hindered equatorial position. In the case of this compound, the conformer with the methyl group in the equatorial position is expected to be more stable.

The rate and feasibility of the intramolecular cyclization are dependent on the population of the reactive conformer. If the reactive conformer, which allows for the close approach of the hydroxyl and activated alkyne, is a high-energy state, the reaction will be slow or may not proceed at all.

Computational studies and NMR spectroscopic analysis of analogous 4-substituted piperidines can provide valuable insights into the conformational equilibria and the energy barriers for interconversion between different chair and boat conformations. These studies help in understanding how the conformational landscape of the molecule dictates its chemical reactivity in the formation of novel spirocyclic systems.

The following table summarizes the key conformational considerations and their potential impact on the intramolecular reactivity of this compound.

Conformational FeatureDescriptionImpact on Reactivity
Chair Conformation The most stable conformation of the piperidine ring.The relative orientation of the hydroxyl and butynyl groups is fixed in a given chair conformer.
Axial vs. Equatorial Methyl Group The methyl group at C-4 can be in either an axial or equatorial position.The equatorial conformer is generally more stable, influencing the population of the potentially reactive conformer.
Proximity of Reactive Groups For cyclization, the hydroxyl and activated alkyne must be able to approach each other.The population of the conformer that allows for this proximity will determine the reaction rate.
Ring Inversion The piperidine ring can flip between two chair conformations.The energy barrier for ring inversion will affect the accessibility of the reactive conformer.

Computational and Theoretical Studies on 1 but 3 Yn 1 Yl 4 Methylpiperidin 4 Ol

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol is crucial for its properties and interactions. Conformational analysis would aim to identify the most stable arrangements of its atoms in space.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. libretexts.orgimperial.ac.uk For this compound, DFT calculations would be employed to determine its most stable (ground state) geometries. This would involve optimizing the molecular structure to find the lowest energy conformations. Key considerations would be the orientation of the butynyl side chain relative to the piperidine (B6355638) ring and the axial versus equatorial positioning of the methyl and hydroxyl groups on the piperidine ring. The relative energies of these different conformers would be calculated to establish their thermodynamic stability.

Hypothetical Data Table: Relative Energies of Conformers

ConformerChair/Boat ConformationSubstituent Positions (Methyl/Hydroxyl)Relative Energy (kcal/mol)
1ChairEquatorial/Axial0.00 (Reference)
2ChairAxial/EquatorialData not available
3ChairEquatorial/EquatorialData not available
4Boat-Data not available

This table illustrates the type of data that would be generated from DFT calculations. The actual values are not available in the current literature.

Molecular Dynamics Simulations of Rotational and Ring Flip Dynamics

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. nih.gov An MD simulation of this compound would provide insights into its dynamic behavior over time. This would include observing the rotation of the butynyl side chain and the dynamics of the piperidine ring, such as the "ring flip" between different chair conformations. These simulations would help to understand the flexibility of the molecule and the energy barriers associated with these conformational changes.

Prediction of Spectroscopic Signatures for Mechanistic Probing (excluding basic identification)

Computational methods can predict spectroscopic data, which can then be used to interpret experimental spectra and probe subtle structural features.

Advanced NMR Chemical Shift Predictions for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Advanced computational methods can predict the ¹H and ¹³C NMR chemical shifts for different conformers of a molecule. nih.gov For this compound, calculating the theoretical NMR spectra for each stable conformer identified by DFT would allow for a comparison with experimental data. This comparison would be crucial for assigning the specific conformation present in a sample, as the chemical shifts of the piperidine and side-chain protons and carbons are highly sensitive to their spatial arrangement.

Vibrational Spectroscopy Analysis for Hydrogen Bonding Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is sensitive to the vibrational modes of a molecule. liverpool.ac.uk These methods are particularly useful for studying hydrogen bonding. uni.lunih.gov In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds involving the hydroxyl group are possible. Theoretical calculations of the vibrational frequencies would help to identify the specific spectral signatures associated with these hydrogen bonds. For instance, the O-H stretching frequency is known to shift to lower wavenumbers when involved in a hydrogen bond.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a model used to describe and predict the reactivity of chemical species. lifechemicals.compdx.edud-nb.info It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energies and spatial distributions of the HOMO and LUMO of this compound would be calculated to predict its chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). Analysis of the FMOs would indicate the likely sites for electrophilic or nucleophilic attack. For example, the presence of the electron-rich alkyne group and the lone pair on the nitrogen atom would be expected to feature prominently in the HOMO, suggesting these are potential sites for reaction with electrophiles. The HOMO-LUMO energy gap is also an indicator of chemical stability, with a larger gap generally implying higher stability. lifechemicals.comd-nb.info

Hypothetical Data Table: Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

This table represents the kind of data that FMO analysis would provide. The actual values for this specific compound are not available.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound can be reasonably proposed to proceed via the nucleophilic addition of a but-3-yn-1-yl organometallic reagent to a suitable N-substituted 4-methylpiperidin-4-one precursor. A common choice for such a transformation is the Grignard reaction, involving the use of but-3-yn-1-ylmagnesium bromide. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of the reaction mechanism, including the characterization of the transition state.

Key Features of the Transition State:

Geometry: The transition state for the addition of a Grignard reagent to a cyclic ketone is generally characterized by a four-membered ring-like structure involving the magnesium atom, the oxygen of the carbonyl group, the carbonyl carbon, and the nucleophilic carbon of the butynyl group. The magnesium atom acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The nucleophilic attack of the butynyl anion then proceeds. The approach of the nucleophile to the carbonyl carbon is not perpendicular to the plane of the carbonyl group but rather follows the Bürgi-Dunitz trajectory, with an angle of approximately 107 degrees. academie-sciences.fr

Energetics: The activation energy barrier for this type of reaction is influenced by several factors, including the nature of the substituents on both the Grignard reagent and the ketone. Steric hindrance around the carbonyl group can raise the energy of the transition state, slowing down the reaction. The presence of the methyl group at the 4-position of the piperidinone ring would contribute to the steric environment of the transition state.

Stereoselectivity: For cyclic ketones like 4-methylpiperidin-4-one, the addition of the butynyl group can occur from either the axial or equatorial face, leading to two possible stereoisomers of the product. The relative energies of the corresponding transition states determine the stereochemical outcome of the reaction. Computational modeling can predict the preferred direction of attack by calculating the energies of the axial and equatorial transition states. Generally, equatorial attack is favored to avoid steric clashes with the axial hydrogens of the piperidine ring, leading to the formation of the thermodynamically more stable axial alcohol.

Table 1: Hypothetical Computational Data for the Transition State of Butynyl Grignard Addition to N-Substituted 4-Methylpiperidin-4-one

ParameterAxial Attack Transition StateEquatorial Attack Transition State
Activation Energy (kcal/mol) LowerHigher
Key Bond Distances (Å) C(butynyl)-C(carbonyl) ≈ 2.2C(butynyl)-C(carbonyl) ≈ 2.3
Mg-O(carbonyl) ≈ 1.9Mg-O(carbonyl) ≈ 1.9
Predicted Product Ratio Major Product (Axial Alcohol)Minor Product (Equatorial Alcohol)

Note: This table presents hypothetical data based on general principles of Grignard reactions with cyclic ketones. Specific computational studies would be required to determine the exact values for this reaction.

Solvent Effects on Molecular Structure and Reactivity

The solvent in which a reaction is carried out or a molecule is dissolved can have a profound impact on its structure, stability, and reactivity. Computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent models, can be used to simulate these effects.

For this compound, the key structural features susceptible to solvent effects are the conformation of the piperidine ring and the orientation of the butynyl and hydroxyl substituents. The piperidine ring typically adopts a chair conformation. The presence of the bulky but-3-yn-1-yl group on the nitrogen atom and the methyl and hydroxyl groups at the 4-position will influence the conformational equilibrium between the two possible chair forms.

Influence of Solvent Polarity:

Conformational Equilibrium: In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the piperidine ring might be favored, influencing the preferred chair conformation. In polar protic solvents, such as water or methanol, the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl group and the nitrogen atom. This competition between intra- and intermolecular hydrogen bonding can shift the conformational equilibrium of the piperidine ring. Computational studies on similar piperidine derivatives have shown that polar solvents can stabilize conformations where polar groups are more exposed to the solvent.

Reactivity: The reactivity of the terminal alkyne group can also be influenced by the solvent. The acidity of the terminal alkyne proton can be affected by the solvent's ability to stabilize the resulting acetylide anion. Polar aprotic solvents, like DMSO, are known to be effective in deprotonating terminal alkynes. The hydroxyl group's reactivity as a nucleophile or its ability to act as a proton donor will also be modulated by the hydrogen-bonding capabilities of the solvent.

Table 2: Predicted Solvent Effects on the Properties of this compound

PropertyNon-Polar Solvent (e.g., Hexane)Polar Protic Solvent (e.g., Water)Polar Aprotic Solvent (e.g., DMSO)
Dominant Conformation Likely a chair conformation with potential intramolecular H-bonding.A chair conformation with intermolecular H-bonding to solvent molecules.A chair conformation with potential for different substituent orientations.
Solubility LowModerate to HighHigh
Alkyne Reactivity Low proton acidity.Moderate proton acidity, potential for hydration reactions.Enhanced proton acidity, facilitating deprotonation.
Hydroxyl Reactivity Primarily acts as an H-bond donor in intramolecular interactions.Acts as both H-bond donor and acceptor with the solvent.Acts as an H-bond donor to the solvent.

Note: This table provides a qualitative prediction of solvent effects based on the functional groups present in the molecule. Detailed computational studies would be necessary to quantify these effects.

1 but 3 Yn 1 Yl 4 Methylpiperidin 4 Ol As a Versatile Synthetic Building Block and Precursor

Role in the Elaboration of Complex Heterocyclic Systems

The combination of the piperidine (B6355638) ring and the butynyl side chain in 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol provides the necessary components for the construction of more elaborate heterocyclic frameworks through intramolecular reactions.

Incorporation into Polycyclic Frameworks

The synthesis of novel polycyclic frameworks often relies on the strategic cyclization of precursors containing multiple reactive sites. In principle, the terminal alkyne of this compound could undergo intramolecular reactions with the piperidine nitrogen or the tertiary alcohol. For instance, an intramolecular hydroamination or a related cyclization could potentially lead to the formation of a fused or bridged bicyclic system. However, specific research demonstrating the successful incorporation of this particular compound into polycyclic frameworks has not been reported.

Assembly of Macrocyclic Structures

Macrocycles are an important class of molecules in drug discovery and materials science. The terminal alkyne of this compound could serve as a handle for the assembly of macrocyclic structures. For example, an intermolecular alkyne homocoupling (e.g., Glaser or Eglinton coupling) of two molecules of this compound would yield a symmetrical dimeric macrocycle. Alternatively, ring-closing metathesis (RCM) of a derivative where the alkyne is tethered to another reactive olefinic group could provide access to a range of macrocyclic scaffolds. Despite these well-established methods, their application to this compound has not been specifically described in the available literature.

Precursor for Advanced Probe Molecules

Molecular probes are essential tools for studying biological systems. The functional handles on this compound make it a potentially attractive precursor for the synthesis of such probes. The terminal alkyne could be used to attach reporter groups such as fluorophores, biotin, or other tags via click chemistry. The piperidine scaffold is a common feature in many biologically active molecules, and its incorporation into a probe could influence its solubility, cell permeability, and target engagement. While piperidine derivatives are used in the development of radioligands and other molecular probes, there is no specific research detailing the use of this compound for this purpose. nih.gov

Design and Synthesis of Labeled Analogs for Research Tools (e.g., isotope labeling)

The synthesis of isotopically labeled versions of this compound is crucial for a variety of research applications, including metabolic studies and as internal standards in quantitative mass spectrometry. The primary methods for introducing isotopes would involve the use of deuterated or carbon-13 labeled reagents at key synthetic steps.

Deuterium (B1214612) Labeling:

The introduction of deuterium atoms can be strategically achieved at several positions within the molecule. For instance, deuterated analogs could be prepared by using deuterated precursors in the synthesis of the piperidine ring or the butynyl side chain. A plausible synthetic route for introducing deuterium would involve the use of a deuterated version of a key reagent.

Carbon-13 and Nitrogen-15 (B135050) Labeling:

For studies requiring heavier isotopes, carbon-13 or nitrogen-15 labeled analogs can be synthesized. The piperidine nitrogen is a prime candidate for nitrogen-15 labeling, which could be accomplished by using a nitrogen-15 containing source of ammonia (B1221849) or an appropriate amine in the initial steps of the piperidine ring synthesis. Carbon-13 labeling could be introduced in the methyl group at the 4-position of the piperidine ring by using a Grignard reagent prepared from ¹³C-labeled methyl iodide.

Radiolabeling for PET Imaging:

The terminal alkyne group also opens the door for radiolabeling with positron-emitting isotopes for use in Positron Emission Tomography (PET) imaging, a powerful non-invasive research tool. nih.gov For example, a common strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a radiolabeled tag. A potential precursor for this would be an azide-functionalized radiotracer which can be reacted with the alkyne of this compound.

A hypothetical reaction scheme for the radiosynthesis of a fluorine-18 (B77423) labeled analog is presented below:

Reactant 1Reactant 2CatalystProduct
This compound[¹⁸F]Fluoroethyl azide (B81097)Copper(I) salt[¹⁸F]-1-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methylpiperidin-4-ol

This table illustrates a potential pathway to a radiolabeled version of the target compound, suitable for in vivo imaging studies in preclinical research. The stability of the resulting radiotracer would be a critical factor to assess, ensuring that defluorination does not occur in a biological system. osti.gov

Preparation of Photoaffinity Labels or Fluorescent Tags (for research, not clinical)

The terminal alkyne functionality of this compound is also instrumental in the preparation of photoaffinity labels and fluorescent tags. These tools are invaluable for identifying and studying the interactions of the molecule with its biological targets.

Photoaffinity Labeling:

Photoaffinity labels are designed to bind to a target protein and then, upon photoactivation, form a covalent bond, allowing for the identification of the binding partner. The synthesis of a photoaffinity probe based on this compound would typically involve the attachment of a photoreactive group, such as a diazirine or an aryl azide, to the molecule. Again, the click chemistry approach would be a highly efficient method for this conjugation.

A proposed synthetic strategy is outlined in the following table:

Starting MaterialReagentLinkage ChemistryProduct
This compound3-azido-3-(trifluoromethyl)phenyl)methanolCopper-catalyzed azide-alkyne cycloaddition1-((1-((3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methylpiperidin-4-ol

Fluorescent Tagging:

For visualizing the localization of the compound within cells or tissues, a fluorescent tag can be attached. The choice of fluorophore would depend on the specific experimental requirements, such as the desired excitation and emission wavelengths. Similar to the other modifications, the terminal alkyne allows for straightforward conjugation with an azide-modified fluorophore.

The following table provides an example of how a fluorescently tagged version of the compound could be synthesized:

Alkyne-containing CompoundAzide-containing FluorophoreReaction TypeFluorescently Labeled Product
This compoundAzido-fluoresceinCopper-catalyzed azide-alkyne cycloadditionFluorescein-tagged this compound derivative

This approach allows for the efficient and specific labeling of the target molecule, creating a powerful tool for biological research. rsc.org The development of such tailored chemical probes underscores the utility of this compound as a versatile platform for chemical biology investigations.

Analytical Methodologies for Advanced Chemical Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for investigating its fragmentation pathways upon ionization. mdpi.com Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of a compound's molecular formula.

When applied to 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol, HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would confirm its elemental composition of C₁₀H₁₇NO. Beyond this, tandem mass spectrometry (MS/MS) experiments on the protonated molecule ([M+H]⁺) are used to induce fragmentation. By analyzing the exact masses of the resulting fragment ions, it is possible to reconstruct the molecule's structure and understand its gas-phase ion chemistry.

The fragmentation of this compound is expected to follow pathways characteristic of tertiary amines and tertiary alcohols. miamioh.edu Key predicted fragmentation mechanisms include:

Loss of Water: Dehydration of the tertiary alcohol is a common pathway, leading to a prominent [M+H-H₂O]⁺ ion.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could result in the loss of the butynyl group or ring-opening pathways.

Loss of Butynyl Side Chain: Cleavage of the bond between the piperidine (B6355638) ring and the butynyl side chain would result in a fragment corresponding to the protonated 4-methylpiperidin-4-ol (B1315937) moiety.

Loss of Methyl Group: Cleavage of the methyl group from the C4 position.

The proposed fragmentation pathways and the corresponding high-resolution mass data provide a detailed fingerprint of the molecule's structure.

Table 1: Predicted HRMS Fragmentation Data for this compound

IonProposed Fragment StructureElemental CompositionCalculated m/zFragmentation Pathway
[M+H]⁺Protonated Parent MoleculeC₁₀H₁₈NO⁺168.1383-
[M+H-H₂O]⁺Dehydrated ParentC₁₀H₁₆N⁺150.1277Loss of H₂O
[M+H-C₄H₅]⁺Piperidine Ring FragmentC₆H₁₃NO⁺116.1019Loss of But-3-yne Radical
[M+H-CH₃]⁺Demethylated ParentC₉H₁₅NO⁺154.1226Loss of Methyl Radical

Advanced Chromatographic Techniques for Separation of Stereoisomers

The structure of this compound contains a chiral center at the C4 position of the piperidine ring, as it is bonded to four different substituents (a hydroxyl group, a methyl group, and two distinct carbon atoms of the ring). Consequently, the compound exists as a pair of non-superimposable mirror images known as enantiomers (the R- and S-isomers). These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and individual characterization essential.

Advanced chromatographic techniques are employed to resolve these enantiomeric pairs. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method, utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. The selection of the appropriate CSP (e.g., polysaccharide-based, Pirkle-type, or protein-based) and the optimization of the mobile phase are critical for achieving baseline resolution.

Other advanced techniques like Supercritical Fluid Chromatography (SFC) with chiral columns are gaining popularity due to their high efficiency and reduced solvent consumption. For volatile derivatives, chiral Gas Chromatography (GC) can also be an effective separation method. The successful stereoselective synthesis of related chiral piperidine derivatives has been previously reported, underscoring the importance of these analytical methods for verification. nih.gov

Table 2: Hypothetical Chiral HPLC Separation Data for the Enantiomers of this compound

ParameterValue/Condition
ColumnChiralcel OD-H (Polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 2.0

X-ray Crystallography for Detailed Solid-State Structural Elucidation

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. mdpi.com

For this compound, crystallographic analysis would be expected to reveal:

Piperidine Ring Conformation: The piperidine ring will almost certainly adopt a chair conformation to minimize steric strain. researchgate.net

Substituent Orientation: The analysis will determine whether the substituents on the piperidine ring (the butynyl chain at N1, and the methyl and hydroxyl groups at C4) occupy axial or equatorial positions.

Intermolecular Interactions: The data will reveal how the molecules pack in the crystal lattice, identifying key intermolecular forces such as hydrogen bonds involving the hydroxyl group and the piperidine nitrogen. researchgate.net

Table 3: Representative Crystallographic Data for a 4-Hydroxypiperidine Derivative

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₇NO
Formula Weight167.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0430
b (Å)8.0805
c (Å)11.1700
β (°)97.475
Volume (ų)540.80
Z (Molecules/unit cell)2
Calculated Density (g/cm³)1.026
Key Bond Length (C4-O, Å)1.435
Key Bond Angle (O-C4-C(methyl), °)109.5

Note: Unit cell parameters are based on a similar piperidine derivative for illustrative purposes. mdpi.com

Chiroptical Spectroscopy for Absolute Configuration Determination

While X-ray crystallography can determine the absolute configuration of a molecule, it requires a suitable single crystal of a single enantiomer. Chiroptical spectroscopy offers a powerful alternative for determining the absolute configuration (R or S) of chiral molecules in solution. mdpi.com The primary techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD or VCD spectrum is a unique fingerprint of a molecule's absolute configuration and its conformation in solution. However, the experimental spectrum alone is not sufficient. documentsdelivered.com The modern approach involves a comparison with theoretical spectra generated through quantum chemical calculations, typically using Density Functional Theory (DFT). mdpi.com

The process involves:

Measuring the experimental ECD or VCD spectrum of an enantiomerically pure or enriched sample of this compound.

Performing a computational conformational search to identify the most stable conformers of the molecule.

Calculating the theoretical ECD or VCD spectrum for a chosen enantiomer (e.g., the S-isomer) by Boltzmann-averaging the spectra of all significant conformers.

Comparing the sign and shape of the experimental spectrum to the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the sample. The conformational flexibility of the molecule must be carefully considered in the calculations. thieme-connect.de

Table 4: Hypothetical ECD Data for Absolute Configuration Assignment

SourceWavelength (nm)Cotton Effect Sign (Δε)
Experimental215Positive (+)
Calculated (S-isomer)218Positive (+)
Experimental195Negative (-)
Calculated (S-isomer)198Negative (-)

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted piperidines, a crucial scaffold in many pharmaceutical agents, is an area of continuous development. Future research could focus on creating more efficient and selective catalytic systems for the synthesis of 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol and its derivatives. Recent advances in catalysis, such as the use of gold(I) complexes for the oxidative amination of non-activated alkenes and palladium catalysts with novel ligands for enantioselective amination, offer promising directions. nih.gov Furthermore, the development of heterogeneous catalysts, like cobalt nanoparticles on titanium with melamine, could enable more sustainable, acid-free hydrogenation of pyridine (B92270) precursors in environmentally friendly solvents like water. nih.gov

A key challenge in synthesizing complex piperidines is achieving high stereoselectivity. nih.gov Future catalytic systems could be designed to control the diastereoselectivity of the addition of the butynyl group to a piperidinone precursor. Moreover, multicomponent reactions (MCRs) that lead to highly substituted piperidines in a single step are a promising area of exploration, potentially allowing for the rapid generation of a library of analogs based on the this compound scaffold. nih.gov

Exploration of Bio-orthogonal Chemistry Applications (excluding therapeutic)

The terminal alkyne moiety in this compound makes it an ideal candidate for bio-orthogonal chemistry. These reactions occur in biological systems without interfering with native biochemical processes. The alkyne group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are known for their high efficiency, selectivity, and compatibility with aqueous environments.

Future research could involve using this compound as a molecular probe. By attaching a fluorescent dye or an affinity tag to the piperidine (B6355638) scaffold, the terminal alkyne can be used to label and visualize biomolecules in living cells. This could be particularly useful for studying the localization and dynamics of specific cellular components without disrupting their function.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way molecules are produced, offering advantages in terms of safety, efficiency, and scalability. The synthesis of this compound could be adapted to a continuous flow process. This would involve the sequential pumping of reagents through heated and pressurized reactors, allowing for precise control over reaction conditions and potentially increasing yields while minimizing waste.

An automated synthesis platform could be developed to rapidly generate a diverse library of derivatives of this compound. By systematically varying the substituents on the piperidine ring or modifying the alkyne chain, researchers could quickly explore the structure-activity relationships of this chemical scaffold for various applications.

Theoretical Insights into Novel Reactivities and Transformations

Computational chemistry and theoretical studies can provide valuable insights into the reactivity and potential transformations of this compound. Density functional theory (DFT) calculations could be employed to predict the most likely sites for chemical reactions and to understand the mechanisms of potential catalytic transformations.

For instance, theoretical studies could explore the coordination of the terminal alkyne to different metal catalysts, providing a basis for the rational design of new catalytic systems for its functionalization. Furthermore, computational modeling could be used to predict the conformational preferences of the piperidine ring and how these might influence its interactions with biological macromolecules.

Application in Chemical Biology Tools Development (excluding clinical/therapeutic)

The unique structural features of this compound make it a promising building block for the development of novel chemical biology tools. The piperidine scaffold is a common motif in many biologically active compounds, suggesting that this molecule could be used as a starting point for the design of probes to study specific biological processes. researchgate.net

By attaching a photo-crosslinking group to the molecule, it could be used to identify the binding partners of a particular enzyme or receptor. The terminal alkyne would then allow for the subsequent attachment of a reporter tag for visualization or purification. Such tools would be invaluable for elucidating the complex molecular interactions that govern cellular function.

Compound Name Chemical Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
This compoundC10H17NO167.25Not availableNot available
MelperoneC16H24FNO265.37Not available97-99
BupivacaineC18H28N2O288.43Not available107-108
RopivacaineC17H26N2O274.40Not available144-146

Q & A

Q. What are the common synthetic routes for 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol, and how are yields optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, the piperidine core can be functionalized via alkylation with but-3-yn-1-yl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) . Yield optimization requires control of reaction parameters:

  • Temperature: 50–80°C minimizes side reactions (e.g., alkyne polymerization).
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
    Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃ (4-methyl group, δ ~1.2 ppm) and alkyne protons (δ ~2.1–2.3 ppm) .
  • IR Spectroscopy: Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and alkyne (sharp peak ~2100 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ (calculated for C₁₁H₁₇NO: 180.1383) .

Q. How do structural modifications (e.g., alkyne vs. aryl groups) impact the compound’s reactivity?

Methodological Answer: Comparative studies of piperidine derivatives show:

  • Alkyne substituents (but-3-yn-1-yl) enable click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .
  • Hydroxyl groups (4-ol) participate in hydrogen bonding, affecting solubility (logP ~1.5) and crystal packing .
  • Methyl groups (4-methyl) sterically hinder nucleophilic attack at the piperidine nitrogen .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., hindered rotation of the alkyne group). Strategies include:

  • Variable-Temperature NMR: Perform experiments at −40°C to slow conformational exchange, resolving split peaks .
  • Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
  • 2D NMR (COSY, NOESY): Map through-space interactions to confirm stereochemistry .

Q. What experimental designs are optimal for assessing its biological activity in neurological targets?

Methodological Answer:

  • In vitro Assays:
    • Receptor Binding: Radioligand displacement assays (e.g., μ-opioid receptors) with IC₅₀ determination .
    • Functional Activity: Calcium flux assays in HEK293 cells expressing GPCRs .
  • In vivo Models:
    • Pharmacokinetics: Administer intravenously (1–5 mg/kg) to measure brain-plasma partitioning (logBB >0.3) .

Q. How can synthetic byproducts (e.g., dimerized alkynes) be minimized or characterized?

Methodological Answer:

  • Prevention: Use radical inhibitors (e.g., BHT) or lower reaction temperatures .
  • Characterization:
    • GC-MS: Identify dimers (e.g., m/z 359.2 for [2M+H]⁺) .
    • X-ray Crystallography: Resolve byproduct structures (if crystalline) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer: Conflicting results may stem from:

  • Assay Variability: Standardize protocols (e.g., ATP levels in kinase assays) .
  • Purity Differences: Use LC-MS to verify >95% purity before testing .
  • Species-Specific Effects: Compare human vs. rodent receptor isoforms .

Q. Table 1: Comparative Bioactivity of Piperidine Derivatives

CompoundTarget ReceptorIC₅₀ (nM)Reference
This compoundμ-opioid120 ± 15
4-(3-Methylphenyl)piperidin-4-olσ₁85 ± 10
1-(4-Fluorobenzyl)-3-methylpiperidin-4-olD₂ dopamine450 ± 50

Q. What computational methods predict its metabolic stability?

Methodological Answer:

  • In silico Tools:
    • CYP450 Metabolism: Use Schrödinger’s QikProp to estimate t₁/₂ (e.g., 2.5 hours for CYP3A4 oxidation) .
    • ADME Prediction: SwissADME calculates bioavailability scores (>0.55 suggests oral viability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.